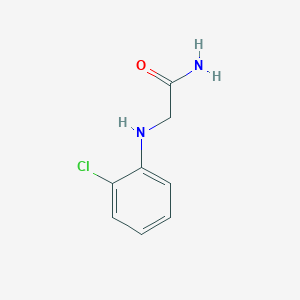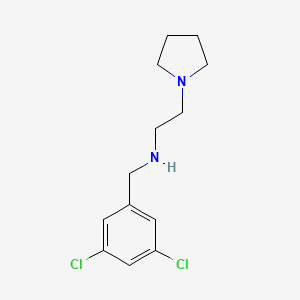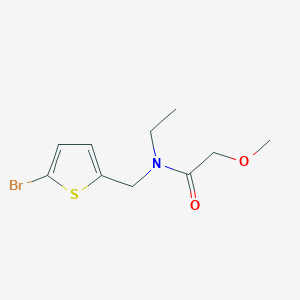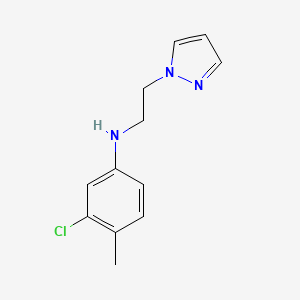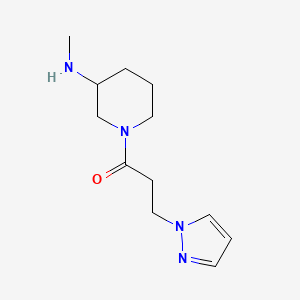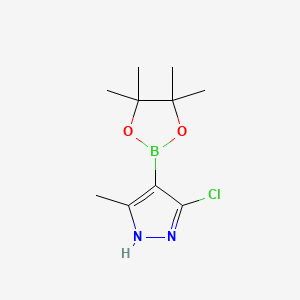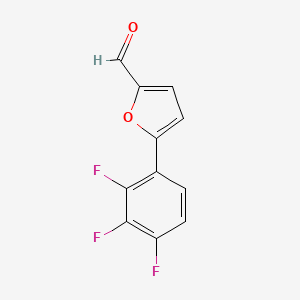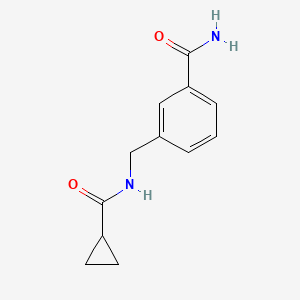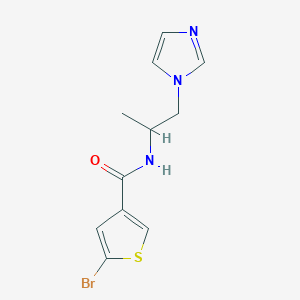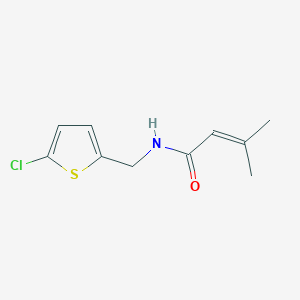
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide: is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Amide Formation: The chlorinated thiophene is reacted with an appropriate amine and an acylating agent to form the amide bond.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Applications De Recherche Scientifique
Chemistry: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, leading to changes in their activity and function .
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their unique chemical properties make them valuable in the development of advanced materials .
Mécanisme D'action
The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
- n-((5-Chlorothiophen-2-yl)methyl)-2-methoxyacetamide
- 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
- N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide
Comparison: While these compounds share a common thiophene core, they differ in their substituents and functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and physical properties. For example, the presence of different substituents can affect the compound’s solubility, stability, and ability to interact with biological targets .
Uniqueness: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is unique due to its specific combination of a chlorinated thiophene ring and an amide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12ClNOS |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
N-[(5-chlorothiophen-2-yl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H12ClNOS/c1-7(2)5-10(13)12-6-8-3-4-9(11)14-8/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
WHYFVMJLOUAIIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NCC1=CC=C(S1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)

